

Delequamine: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: Delequamine

Cat. No.: B044412

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Delequamine, with the developmental code names RS-15385 and RS-15385-197, is a potent and selective α 2-adrenergic receptor antagonist.^[1] Although it underwent clinical trials for erectile dysfunction and major depressive disorder, it was never brought to market.^[1] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and the experimental findings from its preclinical and clinical development phases.

Core Compound Information

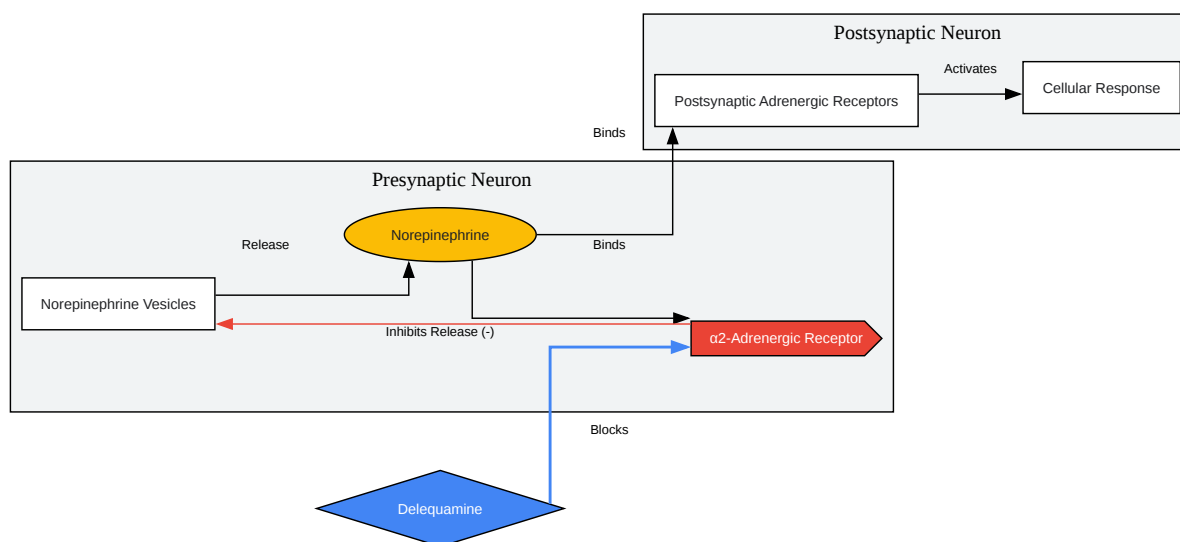
Property	Value
CAS Number	119905-05-4
Molecular Formula	C ₁₈ H ₂₆ N ₂ O ₃ S
Molecular Weight	350.48 g/mol
IUPAC Name	(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine

Mechanism of Action and Signaling Pathway

Delequamine functions as a selective antagonist of α 2-adrenergic receptors. These receptors are primarily located on presynaptic nerve terminals and, upon activation, inhibit the release of norepinephrine, creating a negative feedback loop. By blocking these receptors, **Delequamine**

increases the release of norepinephrine in the synapse. This modulation of noradrenergic activity is central to its observed physiological effects.

The primary signaling pathway affected by **Delequamine** is the G-protein coupled receptor (GPCR) cascade associated with $\alpha 2$ -adrenergic receptors.



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References

- 1. Delequamine - Wikipedia [en.wikipedia.org]
- 2. Effects of alpha-2 blockade on sexual response: experimental studies with delequamine (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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